molecular formula C12H16F3N B1675100 Levofenfluramine CAS No. 37577-24-5

Levofenfluramine

Cat. No.: B1675100
CAS No.: 37577-24-5
M. Wt: 231.26 g/mol
InChI Key: DBGIVFWFUFKIQN-SECBINFHSA-N
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Description

Levofenfluramine (CAS 37577-24-5), also known as (R)-fenfluramine, is the levorotatory enantiomer of the racemic compound fenfluramine. As a pharmaceutical compound of the amphetamine class, it serves as a critical reference standard in pharmacological research, particularly for investigating the structure-activity relationships of serotonergic agents . While its dextrorotatory counterpart, dexfenfluramine, is known for potent appetite-suppressant properties, this compound itself was never marketed as a standalone drug and is believed to contribute differently to the overall pharmacological profile of racemic fenfluramine . It acts as a serotonin releasing agent, though with approximately one-third the efficacy of dexfenfluramine, and research suggests it may also function as a dopamine receptor antagonist . This unique mechanism makes it a valuable tool for scientists studying the complex interplay between serotonin and dopamine systems in the brain. Its active metabolite, levonorfenfluramine, is also a serotonin releasing agent and an agonist at 5-HT2B and 5-HT2C receptors, contributing to the compound's overall biological activity . Modern research interest has been renewed in fenfluramine analogs due to their antiseizure effects in conditions like Dravet syndrome, providing a relevant context for the continued study of all enantiomers . This product is provided For Research Use Only . It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191009
Record name Levofenfluramine
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Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37577-24-5
Record name (-)-Fenfluramine
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Record name Levofenfluramine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofenfluramine
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Record name N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride
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Record name LEVOFENFLURAMINE
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Chemical Reactions Analysis

Levofenfluramine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Dexfenfluramine (D-fenfluramine)

  • Pharmacological Profile: Serotoninergic Activity: Potently inhibits serotonin (5-HT) reuptake and promotes release, increasing synaptic 5-HT levels . Clinical Use: Approved for obesity management in the 1990s but withdrawn due to valvulopathy risks linked to 5-HT2B receptor activation . Receptor Binding: Strong affinity for 5-HT2C and 5-HT2B receptors (Ki values in nanomolar range) .
  • Contrast with Levofenfluramine :

    • This compound lacks significant serotoninergic effects but antagonizes dopamine receptors, which may counteract prolactin release modulation .
    • In rodent studies, this compound increases striatal dopamine concentrations at high doses, a effect absent in dexfenfluramine .

Racemic Fenfluramine (±-fenfluramine)

  • Composition : Equal parts dexfenfluramine and this compound .

Norfenfluramine (Metabolite)

  • Activity : Primary active metabolite of fenfluramine; binds more strongly to 5-HT2B receptors than the parent compound, implicated in valvulopathy .
  • Enantiomeric Differences: Nordexfenfluramine: Retains 5-HT2C/2B affinity. Northis compound: Shows weaker serotoninergic activity but stronger sigma receptor binding .

Receptor Binding Data

Table 1 summarizes receptor binding affinities of fenfluramine enantiomers and metabolites:

Compound 5-HT1A 5-HT2B 5-HT2C Sigma-1 Sigma-2
Dexfenfluramine ++ ++++ ++++ + +
This compound ± + + ++ ++
Nordexfenfluramine + ++++ ++++ ± ±
Northis compound ± ++ ++ +++ +++

Key: ± (negligible), + (weak), ++ (moderate), +++ (strong), ++++ (very strong). Data derived from radioligand assays at 1×10⁻⁶–1×10⁻⁵ M .

Comparison with Structurally Related Compounds

Meta-Chlorophenylpiperazine (mCPP)

  • Mechanism : Mixed 5-HT receptor agonist; increases serotonin release and blocks reuptake, similar to fenfluramine but with additional 5-HT3/7 activity .
  • Contrast : Unlike this compound, mCPP lacks dopamine antagonism and is used in neuroendocrine challenge tests .

Amphetamine Derivatives

  • Chlorphentermine, Cloforex: Share fenfluramine's amphetamine backbone but lack trifluoromethyl groups. Primarily norepinephrine releasers, contrasting with this compound's dopamine-focused profile .

Biological Activity

Levofenfluramine, a stereoisomer of fenfluramine, has garnered attention due to its biological activity, particularly in the context of treating epilepsy. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms, and clinical implications.

This compound is primarily recognized for its effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It exhibits agonistic activity at these receptors, which is believed to contribute to its anticonvulsant properties. Additionally, this compound acts as a positive allosteric modulator at the sigma-1 receptor (σ1R), influencing various neurotransmitter systems and potentially enhancing cognitive functions .

MechanismDescription
5-HT2 Receptor Agonism Activates serotonin receptors associated with mood and seizure control.
σ1R Modulation Enhances cognitive function and may reduce seizure frequency.
Dopaminergic Activity Influences dopamine pathways, although less understood.

Pharmacokinetics

This compound is administered orally and is rapidly absorbed from the gastrointestinal tract. Its bioavailability is not significantly affected by food intake, with peak plasma concentrations typically occurring around three hours post-administration. Steady-state concentrations are reached within three to four days .

Clinical Efficacy

This compound has been primarily studied in the context of refractory epilepsy syndromes such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). Clinical trials have demonstrated its efficacy in reducing seizure frequency.

Case Studies

  • Dravet Syndrome : A study involving 12 patients indicated that this compound as an add-on therapy led to significant seizure reduction. Seven patients maintained seizure freedom for over a year, highlighting its long-term efficacy .
  • Lennox-Gastaut Syndrome : In a double-blind randomized controlled trial, 54% of patients treated with this compound experienced a ≥50% reduction in monthly convulsive seizures compared to only 5% in the placebo group .

Table 2: Summary of Clinical Trials

Study FocusPatient PopulationTreatment DurationEfficacy Rate (%)Adverse Effects
Dravet Syndrome 12 patients1-19 yearsSeizure-free: 58%Mild cardiac thickening
Lennox-Gastaut Syndrome 87 patientsVaries≥50% reduction: 54%Decreased appetite, fatigue

Safety Profile

The safety profile of this compound appears favorable compared to other antiepileptic drugs. Common adverse effects include decreased appetite, fatigue, diarrhea, and pyrexia. Notably, cardiac monitoring in clinical trials did not reveal significant valvular heart disease or pulmonary arterial hypertension .

Q & A

Q. What experimental models are recommended to study Levofenfluramine’s serotonergic activity, and how should receptor binding assays be designed?

this compound’s serotonergic activity is primarily evaluated via receptor binding assays targeting 5-HT (5-hydroxytryptamine) receptors. Key steps include:

  • Using radioligand competition binding assays to determine inhibition constants (Ki) and dissociation constants (Kd). Comparative studies with dexfenfluramine, nordexfenfluramine, and northis compound are critical to isolate subtype-specific effects .
  • Validating results with positive controls (e.g., known 5-HT agonists/antagonists) to ensure assay reproducibility .
  • Employing tissue homogenates from brain regions rich in 5-HT receptors (e.g., cortex or hippocampus) to quantify tissue-specific binding .

Q. How do this compound’s receptor binding profiles differ from structurally related compounds like Dexfenfluramine?

Q. What methodological considerations are critical for resolving this compound enantiomeric impurities in pharmaceutical samples?

Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors (e.g., dimethyl-β-CD) is optimal for enantiopurity analysis:

  • Use a Plackett-Burman experimental design to optimize variables (pH, chiral selector concentration, voltage) and balance resolution vs. migration time .
  • Validate the method using spiked samples with known impurity levels (e.g., 0.1–5% this compound in dexfenfluramine). Note that resolutions <1.5 may require orthogonal validation (e.g., HPLC-MS) for quantitative accuracy .

Q. How can researchers reconcile contradictory data on this compound’s receptor affinity across studies?

Contradictions often arise from assay variability (e.g., tissue source, ligand concentration). Mitigation strategies include:

  • Standardizing protocols: Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and ligand concentrations (e.g., [<sup>3</sup>H]-5-HT at 1–5 nM) .
  • Conducting meta-analyses with weighted Ki values to account for inter-lab variability .
  • Reporting negative results (e.g., lack of binding to 5-HT1B) to clarify specificity .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in preclinical models?

  • Apply nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Use tools like GraphPad Prism for curve fitting.
  • For behavioral studies (e.g., appetite suppression), mixed-effects models account for inter-subject variability .
  • Include power analyses a priori to ensure sample sizes detect ≥20% effect sizes (α=0.05, β=0.2) .

Methodological Best Practices

Q. How should researchers design studies to compare this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across species?

  • Use allometric scaling to extrapolate human PK parameters (e.g., clearance, volume of distribution) from rodent data.
  • Validate PD endpoints (e.g., receptor occupancy via PET imaging) to ensure translational relevance .
  • Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure .

Q. What are the key criteria for evaluating this compound’s potential off-target effects in high-throughput screens?

  • Prioritize panels assessing monoamine transporters (SERT, NET, DAT) and GPCRs (e.g., adrenergic, dopaminergic receptors).
  • Use a threshold of ≥50% inhibition at 10 µM to flag significant off-target activity .
  • Cross-validate hits with secondary assays (e.g., functional cAMP assays) to eliminate false positives .

Data Presentation and Reproducibility

Q. How can computational modeling predict this compound’s metabolic interactions in polypharmacy scenarios?

  • Apply in silico tools (e.g., Simcyp, Schrodinger’s QikProp) to simulate CYP450-mediated metabolism and drug-drug interactions.
  • Validate predictions with human liver microsome assays (HLMs) ± CYP inhibitors (e.g., ketoconazole) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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